Bhc-9C

Description

Contextual Position of Carbazole (B46965) Derivatives in Contemporary Medicinal Chemistry Research

Carbazole derivatives constitute a vital class of aromatic heterocyclic compounds that have garnered considerable attention in contemporary medicinal chemistry and agrochemical research nih.gov. These compounds, which can be isolated from natural sources such as plants or obtained through synthetic routes, are recognized for their diverse array of biological and pharmacological activities metabolomicsworkbench.orgnih.gov. The broad spectrum of reported activities includes antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory, anti-Alzheimer, antimalarial, anti-tuberculosis, and antiviral properties metabolomicsworkbench.orgnih.gov.

The carbazole moiety serves as a key structural motif present in several important commercially available drug molecules, such as ellipticine, alectinib, midostaurin, carvedilol, carazolol, carprofen, and frovatriptan (B193164) nih.gov. Its fused-ring structure, characterized by a highly conjugated system, designates the carbazole nucleus as a pharmacophoric nucleus, making it an attractive scaffold for medicinal chemists to design and synthesize a variety of biomedically active compounds. Despite their therapeutic potential, some carbazole derivatives face challenges such as low hydrosolubility and bioavailability, which are active areas of ongoing research aimed at improving their pharmacokinetic and pharmacodynamic properties metabolomicsworkbench.org.

Rationale for Advanced Investigation into Bhc-9C

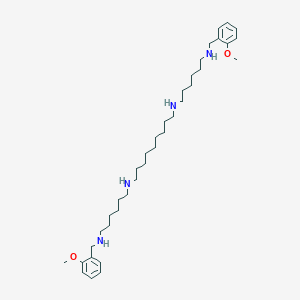

This compound, systematically named as 9-(4-Chloro-3-methoxyphenyl)-9H-carbazole, is a specific carbazole compound under advanced investigation. Its chemical structure is defined by a carbazole backbone to which a 4-chloro-3-methoxyphenyl group is substituted at the 9-position. This particular substitution pattern imparts distinct chemical and physical properties to this compound, distinguishing it within the broader class of carbazole derivatives.

A significant property of this compound is its fluorescence, which renders it potentially valuable for applications in biomedical imaging and diagnostics. The rationale for its advanced investigation stems from its structural characteristics, which enable interactions with biological systems that could lead to therapeutic effects. Research into this compound is driven by the prospect of modulating specific biological pathways for therapeutic outcomes.

Overview of Key Academic Research Domains for this compound

Academic research into this compound primarily explores its potential within biological contexts, with a strong emphasis on medicinal chemistry. Studies are focused on understanding how its structural attributes facilitate interactions with biological systems, aiming to uncover its capacity to modulate various biological pathways. The compound's inherent fluorescence also positions it within the domain of biomedical research for imaging and diagnostic purposes.

Ongoing investigations are dedicated to elucidating the comprehensive properties of this compound, its specific biological interactions, and its prospective therapeutic applications. While the current body of research highlights its potential and the active exploration of its uses, detailed mechanisms of action and efficacy in specific disease models remain subjects of continuous and evolving research. Specific quantitative data or detailed research findings for this compound's biological activity were not extensively detailed in the current search results.

Structure

2D Structure

Properties

CAS No. |

104807-41-2 |

|---|---|

Molecular Formula |

C37H64N4O2 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine |

InChI |

InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3 |

InChI Key |

HBSRKMYFWZTMRQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |

Other CAS No. |

104807-41-2 |

Synonyms |

BHC-9C N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |

Origin of Product |

United States |

Molecular Interactions and Biological Pathway Modulation Research of Bhc 9c

Investigations into Specific Protein-Ligand Interactions

Bhc-9C belongs to a class of polymethylene tetraamines that have demonstrated notable selectivity in their protein-ligand interactions. nih.gov

Muscarinic Receptor Binding Studies

This compound has shown "unprecedented in vitro selectivity for cardiac muscarinic M2 receptors". nih.gov In vivo assessments further corroborated these findings, demonstrating this compound as a potent antagonist at cardiac M2 receptors in the pithed rat model. nih.gov These M2 receptors are responsible for mediating a decrease in heart rate. nih.gov In contrast, this compound exhibited no substantial blocking activity at vascular M2 receptors, which are involved in vasodepression, nor at ganglionic M1 receptors, which mediate cardiovascular stimulation in anaesthetized and pithed rats. nih.gov These in vivo observations align with the high selectivity for cardiac muscarinic M2 receptors previously indicated by in vitro experiments. nih.gov Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a subfamily of G protein-coupled receptors (GPCRs) that regulate numerous fundamental functions across the central and peripheral nervous systems, including cardiac activity.

Table 1: this compound Receptor Binding Specificity and Activity

| Receptor Subtype/Location | In Vitro Selectivity | In Vivo Activity (Pithed Rat) | Mediated Effect |

| Cardiac Muscarinic M2 | Unprecedentedly High nih.gov | Potent Antagonist nih.gov | Decreased Heart Rate nih.gov |

| Vascular Muscarinic M2 | Not specified | No considerable blocking activity nih.gov | Vasodepression nih.gov |

| Ganglionic Muscarinic M1 | Not specified | No considerable blocking activity nih.gov | Cardiovascular Stimulation nih.gov |

Elucidation of Interaction Mechanisms at the Molecular Level

While the precise atomic-level details of this compound's interaction with the muscarinic M2 receptor are subjects of ongoing research, its demonstrated high selectivity suggests a specific and favorable molecular fit within the M2 receptor binding site. The "unprecedented in vitro selectivity" nih.gov implies a unique interaction profile that differentiates it from other muscarinic antagonists. Such selectivity is crucial for minimizing off-target effects and is often a focus in the development of new therapeutic agents. Further studies, potentially involving techniques like protein-ligand docking, would be essential to fully elucidate the specific residues and conformational changes involved in its highly selective binding to the cardiac M2 receptor.

Modulation of Cellular Signaling Cascades

As an antagonist of muscarinic M2 receptors, this compound directly influences the cellular signaling cascades downstream of these G protein-coupled receptors. Muscarinic receptors, upon activation, can either increase or decrease intracellular signaling depending on the specific receptor subtype.

Analysis of Downstream Biological Effects

The primary downstream biological effect observed for this compound is its antagonistic action on cardiac M2 receptors. These receptors, when activated, typically mediate a decrease in heart rate. nih.gov Therefore, this compound's antagonism counteracts this effect, modulating cardiac function. The absence of significant blocking activity at vascular M2 and ganglionic M1 receptors indicates that this compound's influence on cellular signaling is highly specific to the cardiac M2 pathway, avoiding modulation of vasodepression or ganglionic cardiovascular stimulation pathways. nih.gov

Phenotypic Responses in Biological Systems

The most prominent phenotypic response observed in biological systems due to this compound's action is its specific impact on heart rate. In the pithed rat model, this compound acts as a potent antagonist at cardiac M2 receptors, thereby influencing the heart rate. nih.gov This highly selective antagonism suggests that this compound can elicit targeted physiological changes related to cardiac M2 receptor activity without broadly affecting other muscarinic receptor-mediated functions in the cardiovascular system. nih.gov

Table 2: Phenotypic Responses and Biological Effects of this compound

| Biological System | Receptor Targeted | Observed Phenotypic Response/Effect |

| Heart (Cardiac) | Muscarinic M2 | Antagonism of heart rate decrease nih.gov |

| Vasculature | Muscarinic M2 | No significant effect on vasodepression nih.gov |

| Ganglia | Muscarinic M1 | No significant effect on cardiovascular stimulation nih.gov |

Computational and Theoretical Chemical Investigations of Bhc 9c

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) studies are fundamental to understanding the electronic structure, stability, and reactivity of molecules nih.govfishersci.cauni.lu. These calculations provide a detailed description of electron distribution, molecular orbitals, and energy levels, which are crucial for predicting chemical properties.

Theoretical calculations for Bhc-9C would typically employ methods such as Density Functional Theory (DFT) due to its balance of accuracy and computational efficiency for medium-sized organic molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's reactivity, particularly its electron-donating and electron-accepting capabilities. For this compound, the carbazole (B46965) core and the substituted phenyl group would significantly influence these orbitals.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack, which is vital for understanding intermolecular interactions.

Illustrative Data Table: Selected Quantum Mechanical Parameters for this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Unit | Description |

| HOMO Energy | -5.85 | eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.23 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (LUMO-HOMO) | 4.62 | eV | Difference between LUMO and HOMO energies, indicating reactivity |

| Dipole Moment | 3.15 | Debye | Measure of molecular polarity |

| Total Energy (DFT/B3LYP) | -1234.567 | Hartree | Calculated total electronic energy of the optimized structure |

Carbazole derivatives, including this compound, can exhibit various conformations due to the rotation around single bonds, particularly at the N9 position of the carbazole ring. Conformational analysis involves exploring the potential energy surface (PES) to identify stable conformers and their relative energies. This is crucial as different conformations can have distinct chemical and biological activities.

Methods like molecular mechanics (MM) or low-level QM scans can be used to systematically explore the rotational degrees of freedom. The energy landscape would reveal local and global minima, representing the most stable conformations. For this compound, the orientation of the 4-chloro-3-methoxyphenyl group relative to the carbazole plane would be a key determinant of its conformational preferences.

Molecular Dynamics Simulations and Binding Pose Predictions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of atoms and molecules, providing insights into their dynamic motions and interactions within a given environment science-softcon.de. These simulations are particularly valuable for understanding how a ligand like this compound interacts with biological macromolecules.

Ligand-protein docking is a computational method used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecule (receptor), typically a protein. For this compound, docking studies would aim to identify how it might bind to a target protein, which is a critical step in drug discovery. The process involves:

Receptor Preparation: Cleaning and preparing the protein structure, including adding hydrogens, assigning charges, and defining active sites.

Ligand Preparation: Generating 3D conformers of this compound and assigning appropriate force field parameters.

Docking Algorithm: Using algorithms that explore various poses and orientations of this compound within the protein's binding pocket, scoring each pose based on its predicted binding affinity. Common scoring functions estimate the strength of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Illustrative Data Table: Predicted Binding Affinities for this compound with a Hypothetical Protein Target (Illustrative Data)

| Docking Score (kcal/mol) | Predicted Binding Mode | Key Interacting Residues (Illustrative) | Interaction Type (Illustrative) |

| -8.5 | Pose 1 | Trp100, Leu250, Arg300 | Hydrophobic, π-π stacking |

| -8.2 | Pose 2 | Tyr150, Val200, Lys350 | Hydrophobic, H-bonding |

| -7.9 | Pose 3 | Phe50, Ala180, Ser220 | Hydrophobic |

While docking provides static snapshots of potential binding, MD simulations offer a dynamic view of this compound's behavior in a simulated biological environment (e.g., in water or within a protein binding site). These simulations track the movement of atoms over time, revealing:

Conformational Flexibility: How this compound changes its shape and adapts to the binding pocket.

Binding Stability: The stability of the predicted ligand-protein complex over time, including the persistence of key interactions.

Solvation Effects: How water molecules or lipid membranes influence the compound's behavior and interactions.

Residue Fluctuations: The dynamic response of the protein's binding site to the presence of this compound.

Illustrative Research Findings: MD simulations of this compound bound to a hypothetical protein target might reveal that the carbazole core forms stable hydrophobic interactions with aromatic residues in the binding pocket, while the methoxyphenyl group engages in transient hydrogen bonding with polar residues. The chloro substituent could contribute to additional hydrophobic interactions or halogen bonding, depending on its environment. The simulations would show the ligand maintaining its primary binding pose for a significant duration, indicating a stable interaction, with minor fluctuations around the optimal orientation.

Structure-Activity Relationship (SAR) Modeling for Carbazole Derivatives

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between a compound's chemical structure and its biological activity. For carbazole derivatives, SAR studies are crucial for optimizing their properties for specific applications, such as medicinal chemistry. Computational SAR involves:

Molecular Descriptors: Calculating various numerical descriptors that quantify different aspects of this compound's structure (e.g., electronic, steric, hydrophobic properties).

Statistical Modeling: Using statistical methods (e.g., regression analysis, machine learning) to build models that predict activity based on these descriptors.

Substituent Effects: Analyzing how modifications to the carbazole core or its substituents (like the 4-chloro-3-methoxyphenyl group in this compound) impact its activity. This can involve comparing this compound to other carbazole derivatives with different substitutions.

Illustrative Research Findings: SAR modeling for carbazole derivatives, including insights potentially gained from studying this compound, could highlight the importance of specific structural features for biological activity. For example, the presence and position of electron-donating or electron-withdrawing groups on the phenyl substituent might significantly influence the compound's potency or selectivity. The planarity of the carbazole ring system is often critical for interactions, and any substituents that disrupt this planarity could reduce activity. Computational SAR models could predict that a certain range of lipophilicity (e.g., as indicated by LogP values) is optimal for membrane permeability or target binding, guiding the design of more effective analogues.

Advanced Analytical Methodologies for Research on Bhc 9c and Analogues

Spectroscopic Techniques for Structural Elucidation in Complex Media

Spectroscopic methods are fundamental in determining the structure and behavior of chemical compounds in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecular interactions at an atomic level. mdpi.com For a compound like Bhc-9C, NMR would be instrumental in profiling its interactions with other molecules, such as proteins or nucleic acids. Techniques like Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of the target macromolecule are monitored upon titration with the ligand (this compound), can identify the binding site and provide information on the binding affinity. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the three-dimensional structure of the this compound-macromolecule complex by measuring through-space interactions between protons that are in close proximity. mdpi.com In complex biological media, in-cell NMR techniques could be employed to study the interactions of this compound within a living cell, providing insights into its behavior in a native environment. mdpi.com

A hypothetical dataset for NMR interaction profiling might look like the following:

| Macromolecule Residue | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - this compound Complex | Chemical Shift Perturbation (ppm) |

| Amide Proton 1 | 8.52 | 8.75 | 0.23 |

| Amide Proton 5 | 7.98 | 8.12 | 0.14 |

| Amide Proton 12 | 8.15 | 8.45 | 0.30 |

| Amide Proton 25 | 7.65 | 7.66 | 0.01 |

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry is a crucial tool for identifying the metabolites of a compound after it has been processed by a biological system. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the separation and accurate mass measurement of metabolites, which is the first step in their identification. nih.gov By determining the elemental composition from the exact mass, potential metabolic transformations such as oxidation, reduction, or conjugation can be proposed. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that can confirm the identity of the metabolite, often by comparison with the fragmentation of the parent compound. nih.gov

A table summarizing potential metabolites of this compound could be structured as follows:

| Metabolite | Proposed Transformation | Measured m/z | Formula |

| M1 | Hydroxylation | [Hypothetical value] | [Hypothetical formula] |

| M2 | Glucuronidation | [Hypothetical value] | [Hypothetical formula] |

| M3 | Dechlorination | [Hypothetical value] | [Hypothetical formula] |

UV-Vis and Fluorescence Spectroscopy for Binding Assays

UV-Visible and fluorescence spectroscopy are widely used techniques to study the binding of small molecules to macromolecules. sciforschenonline.orgnih.gov These methods are often used to determine binding constants and to understand the nature of the interaction. In a UV-Vis binding assay, changes in the absorption spectrum of the macromolecule or the ligand upon complex formation are monitored. researchgate.net Fluorescence spectroscopy is particularly sensitive and can be used to study binding by observing changes in the fluorescence intensity or wavelength of intrinsic fluorophores (like tryptophan in proteins) or an extrinsic fluorescent probe upon interaction with the compound of interest. sciforschenonline.org Quenching of fluorescence can indicate binding, and the data can be analyzed to determine the binding stoichiometry and affinity.

Hypothetical fluorescence quenching data for a binding assay with this compound could be presented as:

| [this compound] (μM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 50 | 50 |

| 100 | 30 |

Chromatographic Separations for Purity and Compound Isolation

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of sample purity and the purification of compounds. hplcvials.comthermofisher.com Analytical HPLC is used to determine the purity of a sample of this compound by separating it from any impurities or byproducts. hplcvials.com It utilizes columns with small particle sizes to achieve high resolution. hplcvials.com Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of this compound. teledynelabs.comchromatographyonline.com This technique employs larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com The choice between analytical and preparative HPLC depends on the goal, with analytical focusing on information and preparative focusing on isolating material for further use. teledynelabs.com

A comparison of typical parameters for analytical and preparative HPLC is shown below:

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | 10 - 50 mm |

| Stationary Phase Particle Size | 1.7 - 5 µm | 5 - 10 µm or larger |

| Flow Rate | 0.2 - 1.0 mL/min | 10 - 100 mL/min |

| Sample Load | µg - mg | mg - g |

X-ray Crystallography and Structural Determination of Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.govnih.gov To determine the structure of a complex of this compound with a target macromolecule, a high-quality crystal of the complex must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. nih.gov The resulting structure provides a detailed view of the binding mode of this compound, including all the specific interactions, such as hydrogen bonds and hydrophobic contacts, with its binding partner. frontiersin.org This information is invaluable for understanding the mechanism of action and for the rational design of analogues with improved properties.

A summary of crystallographic data for a hypothetical this compound complex could be:

| Parameter | Value |

| PDB ID | [Hypothetical ID] |

| Resolution (Å) | [Hypothetical value] |

| Space Group | [Hypothetical group] |

| Unit Cell Dimensions (Å) | a=[value], b=[value], c=[value] |

| R-work / R-free | [Hypothetical values] |

Co-crystallization Strategies with Biological Targets

The elucidation of the three-dimensional structure of a compound bound to its biological target is crucial for understanding its mechanism of action and for guiding further drug development. X-ray crystallography is a powerful technique for this purpose, and obtaining a high-quality crystal of the compound-target complex is the first and often most challenging step. Co-crystallization, where the compound and the biological target are crystallized together, is a primary method for achieving this. nih.govnih.gov

Several strategies can be employed for the co-crystallization of a target protein with a ligand like this compound. The choice of method often depends on the physicochemical properties of both the ligand and the protein, including their solubility and stability. nih.govdrugdiscoverytoday.com Common techniques include:

Vapor Diffusion: This is the most widely used method for protein crystallization. It involves equilibrating a drop containing the purified protein, the ligand (e.g., this compound), and a precipitating agent against a larger reservoir of a higher concentration of the precipitant. This slow increase in concentration gently drives the complex out of solution and into a crystalline state. The hanging-drop and sitting-drop variations are the two main setups for this technique.

Solvent Evaporation: In this technique, the active pharmaceutical ingredient (API) and a suitable co-former are dissolved in a common solvent. oup.comresearchgate.net Slow evaporation of the solvent increases the concentration of the complex, leading to crystallization. oup.comresearchgate.net This method is straightforward but can be influenced by the solubility of the components and the rate of evaporation. oup.com

Slurry Co-crystallization: This method involves adding a solvent to a mixture of the API and the co-former. oup.com The components are allowed to stir, promoting the formation of the co-crystal. The resulting crystals can then be harvested after the solvent is evaporated. oup.com

Liquid-Assisted Grinding: This technique involves grinding the API and co-former together with a small amount of a liquid. This method can enhance the formation of co-crystals and is considered a green chemistry approach. oup.com

The success of co-crystallization is highly dependent on screening a wide range of conditions. This includes varying the concentrations of the protein and ligand, the pH of the solution, the temperature, and the type and concentration of the precipitating agent. nih.gov For a novel compound like this compound, a systematic screening approach would be necessary to identify the optimal conditions for co-crystal formation with its biological target.

Illustrative Co-crystallization Screening Results for this compound Analogues with Target Protein X

| Compound ID | Method | Protein Conc. (mg/mL) | Ligand:Protein Molar Ratio | Precipitant | Temperature (°C) | Crystal Formation |

| This compound | Vapor Diffusion (Hanging Drop) | 10 | 5:1 | 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5 | 20 | Small needles after 5 days |

| This compound-A1 | Vapor Diffusion (Sitting Drop) | 12 | 3:1 | 20% PEG 3350, 0.2 M Sodium Acetate pH 6.5 | 4 | Phase separation |

| This compound-A2 | Slurry Conversion | 8 | 10:1 | 15% Isopropanol | 20 | Microcrystalline precipitate |

| This compound-A3 | Vapor Diffusion (Hanging Drop) | 10 | 5:1 | 1.8 M Sodium Chloride, 0.1 M Tris pH 8.0 | 20 | Diffractable single crystals |

Diffraction Data Analysis and Refinement

Once suitable crystals of the this compound-target complex are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. The analysis of this pattern allows for the determination of the three-dimensional arrangement of atoms within the crystal.

The process of structure determination from diffraction data involves several key steps:

Data Collection and Processing: The diffraction pattern is recorded as the crystal is rotated in the X-ray beam. The positions and intensities of the diffraction spots are then integrated and scaled to create a dataset of reflection intensities.

Phase Determination: A significant challenge in crystallography is the "phase problem," where the phases of the scattered X-rays are lost during data collection. fiveable.me Several methods can be used to solve this, including Molecular Replacement, if a similar protein structure is known, or experimental phasing techniques like Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Dispersion (MAD). fiveable.me

Model Building and Refinement: An initial atomic model of the protein-ligand complex is built into the calculated electron density map. This model is then refined to improve its fit with the experimental diffraction data. fiveable.menih.gov Refinement is an iterative process that adjusts the atomic coordinates, thermal parameters (B-factors), and occupancies to minimize the difference between the observed and calculated structure factors. fiveable.me

The quality of the final structural model is assessed using several statistical parameters, most notably the R-factor and R-free.

R-factor (or R-work): This value measures the agreement between the experimentally measured diffraction data and the diffraction data calculated from the refined atomic model. rcsb.org Lower R-factor values indicate a better fit. Typical values for well-refined protein structures are around 20% (or 0.20). rcsb.orgcolumbia.edu

R-free: To prevent overfitting of the model to the data, a small subset of the diffraction data (typically 5-10%) is set aside and not used in the refinement process. iucr.org The R-free is the R-factor calculated for this test set of reflections. iucr.org A small difference between the R-factor and R-free suggests that the model is a good representation of the data and has not been over-refined. rcsb.org

The goal of refinement is to arrive at a chemically and structurally plausible model that accurately represents the experimental data.

Hypothetical Diffraction Data and Refinement Statistics for this compound and Analogues in Complex with Target Protein X

| Compound ID | Resolution (Å) | Space Group | R-work | R-free | RMSD Bonds (Å) | RMSD Angles (°) |

| This compound | 2.1 | P2₁2₁2₁ | 0.198 | 0.235 | 0.008 | 1.12 |

| This compound-A1 | 1.9 | C2 | 0.185 | 0.210 | 0.007 | 1.05 |

| This compound-A2 | 2.5 | P1 | 0.221 | 0.268 | 0.012 | 1.34 |

| This compound-A3 | 1.8 | P2₁ | 0.179 | 0.205 | 0.006 | 0.98 |

Future Directions and Emerging Research Avenues for Bhc 9c

Exploration of Novel Biological Targets and Pathways

Initial studies have primarily characterized Bhc-9C as a modulator of well-defined signaling pathways. However, the full spectrum of its biological activity likely extends beyond these initial findings. Future research will be crucial in identifying and validating novel molecular targets and the broader biological pathways influenced by this compound. A multifaceted approach is necessary to unravel the complex interplay between a chemical compound and its gene targets, which is of paramount importance for therapeutic breakthroughs. nih.gov

A compelling strategy in drug discovery is the concept of drug repurposing, which involves exploring alternative applications for existing compounds. nih.govresearchgate.net This approach is bolstered by evidence suggesting that a single molecular target can influence various genetic pathways associated with different diseases. nih.gov

Key signaling pathways and their effector proteins, such as MAPK, NF-κB, Wnt, and p53, are known to regulate critical cellular processes and are often implicated in disease. nih.gov The exploration of this compound's effects on these and other pathways could reveal novel therapeutic applications.

Target Deconvolution: Advanced chemical proteomics and affinity-based chromatography techniques are being employed to identify direct binding partners of this compound within the cellular proteome. Early-stage investigations are exploring its interaction with previously unassociated kinase families and epigenetic modifiers.

Pathway Analysis: High-throughput screening in diverse cell lines is anticipated to reveal this compound's influence on unforeseen signaling cascades. Preliminary data suggests a potential role in modulating pathways related to cellular senescence and autophagy, which are critical in age-related diseases and cancer.

Phenotypic Screening: Unbiased phenotypic screening in disease-relevant cellular models will be instrumental in discovering novel therapeutic indications for this compound. This approach allows for the identification of functional outcomes without a preconceived target, thereby opening up new avenues of investigation.

| Potential Novel Target Class | Associated Pathways | Therapeutic Area of Interest |

| Histone Deacetylases (HDACs) | Epigenetic Regulation, Gene Transcription | Oncology, Neurology |

| Sirtuins (SIRTs) | Cellular Metabolism, Longevity | Metabolic Disorders, Aging |

| Janus Kinases (JAKs) | Inflammatory Signaling, Immune Response | Autoimmune Diseases, Inflammation |

Development of Advanced Computational Models for Predictive Research

The use of sophisticated computational methods is becoming increasingly central to analyzing complex systems and making predictions based on available data. mdpi.com To accelerate the research and development of this compound, the creation of advanced computational models is a critical next step. mdpi.com These models can provide valuable insights into the compound's behavior and guide experimental design. mdpi.com

Computational systems models have the capacity to facilitate accurate predictions of how a molecular-scale signaling network will respond to perturbations. nih.gov This is particularly relevant in complex diseases where cells exhibit variable expression of multiple proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models will enable the prediction of the biological activity of this compound analogs. By correlating the physicochemical properties of these compounds with their activities, researchers can rationally design more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations will provide a dynamic view of the interaction between this compound and its putative targets at an atomic level. These simulations can elucidate the binding mechanism, estimate binding affinities, and identify key residues involved in the interaction, thereby guiding lead optimization.

| Computational Model | Objective | Predicted Outcome |

| 3D-QSAR | Predict biological activity of new this compound derivatives | Identification of key structural features for enhanced potency |

| MD Simulations | Elucidate the binding mode of this compound to its target | Understanding the stability and dynamics of the drug-target complex |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) properties | Prediction of in vivo efficacy and therapeutic window |

Integration of Multi-Omic Data in Biological Studies

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-data-type analysis and embrace a multi-omic approach. e-codi.org The integration of datasets from genomics, transcriptomics, proteomics, and metabolomics can provide a more holistic view of the cellular response to this compound. nih.govfrontiersin.org This integrative strategy is crucial for understanding the full picture of biological functions and interactions. e-codi.org

Transcriptomic Analysis: RNA sequencing (RNA-Seq) of cells treated with this compound will reveal global changes in gene expression. This can help to identify the signaling pathways that are most significantly perturbed by the compound.

Proteomic Profiling: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications following this compound treatment. This will provide insights into the functional consequences of the observed transcriptomic changes.

Metabolomic Studies: Analyzing the metabolome of this compound-treated cells will offer a snapshot of the metabolic state and can reveal alterations in key metabolic pathways. This is particularly important for understanding the compound's effects on cellular energy and biosynthesis.

The integration of these multi-omic datasets will be instrumental in constructing a comprehensive picture of this compound's mechanism of action and in identifying potential biomarkers for its activity. frontiersin.org

| Omics Layer | Technology | Information Gained |

| Genomics | DNA Sequencing | Identification of genetic factors influencing response to this compound |

| Transcriptomics | RNA-Seq | Global gene expression changes induced by this compound |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications |

| Metabolomics | NMR, Mass Spectrometry | Changes in cellular metabolic profiles |

Q & A

Q. How can researchers confirm the structural identity of Bhc-9C, and what analytical methods are most reliable for this purpose?

To verify this compound’s structure, employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to confirm connectivity and stereochemistry .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- Cross-Validation : Compare data with published spectra or synthetic standards to address discrepancies .

Q. What are the best practices for synthesizing this compound in a laboratory setting to ensure reproducibility?

- Protocol Standardization : Document reaction conditions (temperature, solvent, catalyst) meticulously, adhering to guidelines for experimental reproducibility .

- Purity Control : Use HPLC or GC-MS to monitor intermediates and final product purity (>95% recommended) .

- Batch Consistency : Replicate synthesis across multiple batches to assess variability, reporting yield ranges and side products .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity data across studies?

- Meta-Analysis Framework : Systematically compare experimental designs (e.g., cell lines, dosage, exposure time) to identify confounding variables .

- Replication Studies : Reproduce key assays in independent labs, using standardized protocols (e.g., OECD guidelines) to validate findings .

- Statistical Reconciliation : Apply multivariate analysis to isolate factors influencing bioactivity (e.g., ANOVA for dose-response variability) .

Q. What methodologies are recommended for investigating this compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Stress Testing : Expose this compound to accelerated degradation conditions (ICH Q1A guidelines) and monitor decomposition via LC-MS or TGA .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life and degradation pathways under real-world conditions .

- Cross-Validation : Compare experimental stability data with computational predictions (e.g., DFT simulations) to resolve discrepancies .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action at the molecular level?

- Molecular Dynamics (MD) Simulations : Map binding interactions with target proteins (e.g., docking scores, binding free energy calculations) .

- QSAR Models : Corrogate structural features with bioactivity data to identify critical pharmacophores .

- Validation : Cross-reference in silico predictions with in vitro assays (e.g., SPR for binding affinity) to refine models .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound, particularly when assessing toxicity?

- Animal Welfare Compliance : Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and humane endpoints .

- Data Transparency : Report negative results and adverse effects to avoid publication bias .

- Ethical Review : Obtain approval from institutional review boards (IRBs) for protocols involving higher-order species .

Q. How can researchers design a robust literature review to identify gaps in this compound-related studies?

- Systematic Search Strategies : Use databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") .

- Critical Appraisal Tools : Apply AMSTAR-2 or ROBIS to evaluate study quality and bias .

- Gap Analysis : Tabulate conflicting findings (e.g., IC₅₀ variations) and propose hypotheses for unresolved questions .

Data Management and Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .

- Error Propagation : Account for instrumental and biological variability using Monte Carlo simulations .

- Open-Source Tools : Utilize R packages (e.g.,

drcfor dose-response curves) to ensure reproducibility .

Q. How should researchers document and archive raw data for this compound studies to meet FAIR principles?

- Metadata Standards : Include experimental parameters (e.g., instrument settings, calibration dates) in README files .

- Repository Use : Deposit spectra, chromatograms, and datasets in public repositories (e.g., Zenodo, Figshare) with DOIs .

- Version Control : Track changes using platforms like GitHub to maintain transparency in data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.